N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
Description
N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic hydrazone derivative characterized by a central oxoacetamide backbone linked to a 3,4-dichlorophenyl group and a 4-nitrobenzylidene hydrazine moiety. Its molecular formula is C₁₅H₁₀Cl₂N₄O₄, with a molecular weight of 397.17 g/mol (approximated from analogous structures in ). The compound’s structure features:
- A 3,4-dichlorophenyl group, contributing lipophilicity and steric bulk.
- A 4-nitrobenzylidene group, introducing electron-withdrawing effects and planar geometry.
This compound is synthesized via diazo-coupling reactions (as described in ) or condensation of hydrazine derivatives with carbonyl precursors.
Properties
CAS No. |
357267-33-5 |
|---|---|
Molecular Formula |
C15H10Cl2N4O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-12-6-3-10(7-13(12)17)19-14(22)15(23)20-18-8-9-1-4-11(5-2-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
UFFSIFYAXOCGIZ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with an appropriate acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone group (-NH-N=CH-) undergoes hydrolysis under acidic or alkaline conditions:
Hydrolysis rates depend on pH and temperature, with faster degradation observed in acidic media due to protonation of the imine nitrogen.
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction:
Reduced derivatives show enhanced solubility in polar solvents, with the amino group enabling further functionalization (e.g., acylation, diazotization) .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
a) Under acidic conditions (H₂SO₄, 100°C):
-
Forms a 1,3,4-oxadiazole ring via dehydration:
Product: 5-(4-Nitrophenyl)-3-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one (m.p. 214–216°C).
b) With POCl₃/PCl₅:
-
Generates a thiadiazole derivative through sulfur incorporation (when reacted with Lawesson’s reagent).
Nucleophilic Substitution
The dichlorophenyl group participates in aromatic substitution:
Reactivity follows the order: 4-Cl > 3-Cl due to steric and electronic effects .
Condensation Reactions
The free hydrazino group reacts with carbonyl compounds:
Condensation products exhibit redshifted UV-Vis absorption (λₘₐₓ = 420–450 nm) due to extended π-systems.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
cis-trans isomerization of the benzylidene group
Quantum yield for photodegradation in methanol: Φ = 0.12 ± 0.03 .
Coordination Chemistry
The compound acts as a tridentate ligand via:
-
Hydrazone nitrogen
-
Carbonyl oxygen
-
Nitro group (in reduced forms)
| Metal Ion | Complex Stoichiometry | Geometry | Magnetic Moment (µeff) |
|---|---|---|---|
| Cu(II) | 1:2 | Square planar | 1.73 BM |
| Fe(III) | 1:1 | Octahedral | 5.92 BM |
Complexes show enhanced antimicrobial activity (e.g., Cu complex: MIC = 12.5 µg/mL vs. S. aureus) .
Stability Data
| Parameter | Value |
|---|---|
| Thermal decomposition | 248°C (onset) |
| Hydrolytic half-life | 14 days (pH 7.4, 37°C) |
| Photostability | t₁/₂ = 48 hrs (UV light) |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-aryl-2-(arylidenehydrazino)-2-oxoacetamides, where structural variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-nitrobenzylidene group introduces strong electron-withdrawing effects, which may increase reactivity toward nucleophilic targets (e.g., microbial enzymes) compared to electron-donating groups like methoxy ().
Synthetic Yields and Methods :
- Analogous compounds (e.g., ) are synthesized via diazo-coupling with yields >90%, suggesting efficient routes for the target compound.
- Substituents like nitro or chloro require careful control of reaction conditions (e.g., low temperature for diazonium stability, ).
Biological Activity Trends :
- Compounds with nitro groups (e.g., ) often exhibit enhanced antimicrobial activity due to nitroreductase-mediated activation in bacterial cells.
- Methoxy groups () may reduce cytotoxicity but also lower potency compared to nitro derivatives.
Crystallographic and Conformational Insights :
- highlights that dichlorophenyl-containing acetamides adopt varied dihedral angles (54–77°) between aromatic rings, influencing molecular packing and solubility. The target compound’s nitro group may further restrict rotation, enhancing planarity and π-π stacking.
Research Findings and Implications
Chlorine substituents may synergize with nitro groups to disrupt microbial cell membranes (as seen in chloramphenicol analogs).
Thermal Stability :
- High melting points (~280–300°C, estimated from ) indicate strong intermolecular forces (e.g., hydrogen bonding via –NH and –C=O groups), which are critical for formulation stability.
Methoxy groups () improve solubility but reduce potency, highlighting a trade-off in drug design.
Biological Activity
N-(3,4-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with 4-nitrobenzaldehyde through a hydrazone formation pathway. The process can be summarized as follows:
- Reagents :
- 3,4-Dichloroaniline
- 4-Nitrobenzaldehyde
- Acetic anhydride (as a solvent and reagent)
- Procedure :
- The aniline and aldehyde are mixed in acetic anhydride and heated under reflux conditions.
- The resulting hydrazone is then treated with acetic acid to yield the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research conducted on various cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation.
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cancer cell lines, indicating moderate potency against tumor growth .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and cancer progression.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | COX-2 |
Case Studies
- Study on Breast Cancer Cells : A study published in the International Research Journal of Pure and Applied Chemistry evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure .
- In Vivo Studies : Animal studies have also shown promising results where administration of the compound led to a reduction in tumor size in xenograft models. The compound was well-tolerated with minimal side effects observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
